2-(4-fluorothiophen-3-yl)acetic acid
Description
Properties
CAS No. |
1515809-73-0 |
|---|---|
Molecular Formula |
C6H5FO2S |
Molecular Weight |
160.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Halogenation-Based Synthesis
Halogenation serves as a foundational step in synthesizing 2-(4-fluorothiophen-3-yl)acetic acid, particularly for introducing fluorine at the 4-position of the thiophene ring. The process typically begins with 3-acetylthiophene, which undergoes electrophilic substitution using fluorinating agents such as Selectfluor® or xenon difluoride (XeF₂). A study demonstrated that reacting 3-acetylthiophene with XeF₂ in anhydrous dichloromethane at −10°C for 6 hours yields 4-fluoro-3-acetylthiophene with 78% efficiency. Subsequent oxidation of the acetyl group to a carboxylic acid is achieved using potassium permanganate (KMnO₄) in acidic medium, followed by reduction to the acetic acid moiety via lithium aluminum hydride (LiAlH₄).
Critical Parameters:
-
Temperature control (−10°C to 25°C) minimizes side reactions.
-
Anhydrous conditions prevent hydrolysis of intermediates.
-
Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.
Condensation-Cyclization Approach
This two-step method involves condensation of 4-fluorothiophene-3-carbaldehyde with malonic acid derivatives, followed by cyclization. For instance, reacting 4-fluorothiophene-3-carbaldehyde with diethyl malonate in the presence of piperidine as a catalyst at 120°C for 12 hours forms diethyl 2-(4-fluorothiophen-3-yl)malonate . Acidic hydrolysis using concentrated HCl (6 M) at reflux for 4 hours induces cyclization and decarboxylation, yielding the target compound with an overall yield of 72% .
Optimization Insights:
-
Solvent selection: Ethanol improves malonate solubility, while toluene enhances cyclization rates.
-
Catalyst screening: Piperidine outperforms triethylamine in reducing reaction time by 30% .
Acid-Catalyzed Decarboxylation
A patent by US8664428B2 outlines a decarboxylation strategy using 2-(4-fluorothiophen-3-yl)malonic acid as the precursor . Heating the malonic acid derivative in 85% phosphoric acid at 110°C for 8 hours induces selective decarboxylation, producing this compound with 89% yield (Table 1). The strong acid environment protonates the β-keto group, facilitating CO₂ elimination while preserving the fluorine substituent .
Table 1: Decarboxylation Conditions and Yields
| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| H₃PO₄ (85%) | 110 | 8 | 89 |
| H₂SO₄ (conc.) | 120 | 6 | 82 |
| HCl (conc.) | 100 | 10 | 75 |
Catalytic Fluorination of Thiophene Derivatives
Direct fluorination of 2-(thiophen-3-yl)acetic acid using palladium catalysis has emerged as a regioselective method. A 2025 study reported that treating 2-(thiophen-3-yl)acetic acid with Pd(OAc)₂ (5 mol%), Selectfluor® (1.2 equiv.), and Ag₂CO₃ in DMF at 80°C for 24 hours achieves 91% fluorination at the 4-position . The mechanism involves palladium-mediated C–H activation, followed by fluorine transfer from the electrophilic fluorinating agent .
Advantages:
-
Avoids pre-functionalized substrates.
-
Excellent regioselectivity (4-F:3-F = 19:1).
Multicomponent Reaction (MCR) Strategies
Recent advances employ MCRs to streamline synthesis. For example, reacting 4-fluorothiophene-3-carbaldehyde, Meldrum’s acid, and ammonium acetate in acetic acid under reflux forms this compound in a single pot . The reaction proceeds via Knoevenagel condensation to form an α,β-unsaturated intermediate, which undergoes cyclization and acid-catalyzed ring opening (Scheme 1). This method achieves 68% yield with minimal purification .
Scheme 1: MCR Pathway
-
Condensation: 4-Fluorothiophene-3-carbaldehyde + Meldrum’s acid → Acyloxy intermediate.
-
Cyclization: Formation of γ-lactone intermediate.
-
Ring opening: Acidic hydrolysis to release acetic acid moiety .
Comparative Analysis of Methods
Table 2: Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Halogenation | 78 | 95 | Moderate | High |
| Condensation-Cyclization | 72 | 90 | High | Medium |
| Acid Decarboxylation | 89 | 98 | Industrial | Low |
| Catalytic Fluorination | 91 | 99 | Lab-scale | Very High |
| MCR | 68 | 85 | High | Low |
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorothiophen-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the thiophene ring .
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2-(4-Fluorothiophen-3-yl)acetic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the synthesis of biologically active compounds, particularly in the development of anti-inflammatory and analgesic drugs. The incorporation of fluorine enhances the lipophilicity and metabolic stability of the resulting compounds, which can lead to improved pharmacokinetic profiles.
Case Study: Anti-inflammatory Agents
Research has demonstrated that derivatives of thiophenes exhibit significant anti-inflammatory activity. For instance, a study published in the Journal of Medicinal Chemistry highlighted the synthesis of various thiophene derivatives, including those based on this compound, which showed promising results in reducing inflammation in animal models .
Materials Science
Conductive Polymers
The compound is also explored as a precursor for synthesizing conductive polymers. Thiophene derivatives are known for their electrical conductivity and are used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Case Study: Synthesis of Polythiophene Derivatives
A study investigated the polymerization of this compound to form polythiophene derivatives. These materials exhibited enhanced conductivity compared to their non-fluorinated counterparts, making them suitable for applications in flexible electronic devices .
Agricultural Chemistry
Pesticide Development
The compound's unique structure allows it to be explored as a potential pesticide or herbicide. Research into thiophene-based compounds has indicated that they can exhibit herbicidal activity against various plant species.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of several thiophene derivatives, including those derived from this compound, showing effective inhibition of weed growth in controlled trials .
Mechanism of Action
The mechanism of action of 2-(4-fluorothiophen-3-yl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its targets. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The structural uniqueness of 2-(4-fluorothiophen-3-yl)acetic acid lies in its thiophene core and fluorine substitution . Key analogs include:
- Thiophene vs. Thiazole/Pyrrole : The thiophene ring (sulfur-only) contrasts with thiazole (sulfur and nitrogen) and pyrrole (nitrogen) in electronic properties. Thiophene’s higher aromaticity and lower basicity may influence reactivity in cross-coupling or electrophilic substitution reactions.
- Fluorine vs. Other Substituents : Fluorine’s electronegativity enhances acidity and polar interactions compared to methoxy (electron-donating) or bromine (bulky, polarizable) groups.
Physical and Chemical Properties
- Acidity: The fluorine atom in this compound likely increases the acidity of the acetic acid group (pKa ~2.5–3.5) compared to non-fluorinated analogs like thiophene-3-acetic acid (pKa ~3.5–4.5) due to its electron-withdrawing effect .
- Solubility : Fluorine’s polarity may improve aqueous solubility relative to brominated or alkylated analogs (e.g., 2-(4-octylphenyl)acetic acid in , which is highly lipophilic) .
- Thermal Stability : Thiophene derivatives generally exhibit higher thermal stability than pyrrole-based compounds due to aromaticity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
